molecular formula C4H5BrN2O B2402839 2-Bromo-5-ethyl-1,3,4-oxadiazole CAS No. 1368701-01-2

2-Bromo-5-ethyl-1,3,4-oxadiazole

Cat. No. B2402839
CAS RN: 1368701-01-2
M. Wt: 177.001
InChI Key: ZJBPVXIGKVNGKC-UHFFFAOYSA-N
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Description

2-Bromo-5-ethyl-1,3,4-oxadiazole is a chemical compound with the molecular formula C4H5BrN2O . It is an aromatic heterocycle valued for its low lipophilicity in drug development . The 1,3,4-oxadiazole derivatives have been synthesized and described by spectroscopic methods .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . A new approach to 1,3,4-oxadiazoles is described wherein α-bromo nitroalkanes are coupled to acyl hydrazides to deliver the 2,5-disubstituted oxadiazole directly, avoiding a 1,2-diacyl hydrazide intermediate .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-ethyl-1,3,4-oxadiazole is established by the combined practice of UV, IR, 1H NMR, 13C NMR, and mass spectrometry . The InChI code is 1S/C4H5BrN2O/c1-2-3-6-7-4(5)8-3/h2H2,1H3 .


Chemical Reactions Analysis

The chemical reactions of 1,3,4-oxadiazole derivatives involve a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-5-ethyl-1,3,4-oxadiazole include a molecular weight of 177.00 g/mol, XLogP3 of 1.1, hydrogen bond donor count of 0, hydrogen bond acceptor count of 3, rotatable bond count of 1, exact mass of 175.95853 g/mol, monoisotopic mass of 175.95853 g/mol, topological polar surface area of 38.9 Ų, heavy atom count of 8, formal charge of 0, and complexity of 80.4 .

Mechanism of Action

Target of Action

It’s known that 1,3,4-oxadiazoles, a class of compounds to which 2-bromo-5-ethyl-1,3,4-oxadiazole belongs, have been used in medicine and agriculture due to their desirable biological activity . Many oxadiazole derivatives exhibit antibacterial, antiviral, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties . They can also act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity .

Mode of Action

The 1,3,4-oxadiazole molecule, which is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring, is known to interact with its targets through its electronic and hydrogen bond-accepting capability . The substituents at the 2- and/or 5-positions can modulate the heterocycle’s electronic and hydrogen bond-accepting capability, while exploiting its use as a carbonyl bioisostere .

Biochemical Pathways

It’s known that 1,3,4-oxadiazoles can have a variety of biological effects, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The 1,3,4-oxadiazole is an aromatic heterocycle valued for its low-lipophilicity in drug development . This suggests that it may have favorable ADME properties, which could impact its bioavailability.

Result of Action

It’s known that 1,3,4-oxadiazoles can have a variety of biological effects, such as antiviral, antitumor, and anti-inflammatory activities . This suggests that 2-Bromo-5-ethyl-1,3,4-oxadiazole may have similar effects.

Action Environment

It’s known that the synthesis of 1,3,4-oxadiazoles can be carried out under semiaqueous conditions , suggesting that the compound may be stable in a variety of environments.

Future Directions

The future directions of 1,3,4-oxadiazole derivatives research include the development of advanced materials, such as electroluminescent and electron-transport materials . They have exhibited a variety of biological effects such as antiviral, antitumor, and anti-inflammatory activities . The effectiveness of the two-stage strategy was exemplified by the late-stage functionalization of five carboxylic acid-containing APIs .

properties

IUPAC Name

2-bromo-5-ethyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O/c1-2-3-6-7-4(5)8-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBPVXIGKVNGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1368701-01-2
Record name 2-bromo-5-ethyl-1,3,4-oxadiazole
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